(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride
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Overview
Description
“(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride” is an organic compound . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H18ClNO. The InChI code is 1S/C8H17NO.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7H,3-6,9H2,1-2H3;1H .
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 179.69 . The compound is stored at room temperature .
Scientific Research Applications
Synthesis and Characterization
A study detailed the synthesis and characterization of a novel 1,3-Dithiolane Compound, highlighting methodologies that could be applicable to synthesizing similar compounds like "(2,2-Dimethyloxan-3-yl)methanamine; hydrochloride" for various research purposes (Zhai Zhi-we, 2014).
Research on diiron(III) complexes with tridentate 3N ligands has explored their use as functional models for methane monooxygenases, indicating the potential of such compounds in catalysis and enzyme model studies (M. Sankaralingam & M. Palaniandavar, 2014).
Chemical Reactions and Applications
- A paper on the surface-catalyzed reaction between gases 2,2-dimethylpropanal and methanamine, resulting in the formation of active-site imines, provides insights into the chemical properties and reaction mechanisms of similar compounds, which could be relevant for industrial and synthetic chemistry applications (L. Mascavage, P. Sonnet, & D. R. Dalton, 2006).
Potential Research Applications
- The iron(III) complexes study of pyridoxal Schiff base for enhanced cellular uptake showcases the relevance of such compounds in biological systems, potentially indicating a route for the delivery of similar chemical entities within cellular environments (Uttara Basu et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(2,2-dimethyloxan-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7H,3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIPRQOTHSKQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCO1)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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